![molecular formula C17H16N2O B5659891 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol](/img/structure/B5659891.png)
3-[(2,8-dimethyl-4-quinolinyl)amino]phenol
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol involves complex organic synthesis techniques. For example, the synthesis and characterization of novel pyrano[3,2-c]quinoline derivatives were achieved using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. These compounds were synthesized and analyzed using density functional theory (DFT) and time-dependent DFT methods, indicating a thorough understanding of their chemical structure and reactivity (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
In another study, the molecular structure of a related compound, [HgCl2(C16H12N2O)], was elucidated using crystallography. This research provided detailed insights into the coordination geometry and intermolecular interactions, contributing to a deeper understanding of the structural aspects of similar compounds (Faizi & Sen, 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol analogs have been explored through various chemical reactions. For instance, the hydrolysis and coordination reactions with Cu(I), Ag(I), and Pd(II) were studied, highlighting the ambiphilic nature of certain quinoline derivatives and their potential in forming complex structures with metal ions (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties, including nonlinear optical behavior and thermodynamic properties of related compounds, were investigated, showing significant insights into their behavior under different conditions. This research helps in understanding the physical characteristics of 3-[(2,8-dimethyl-4-quinolinyl)amino]phenol derivatives and their potential applications (Fatma, Bishnoi, & Verma, 2015).
Chemical Properties Analysis
Exploring the chemical properties, studies on the synthesis of related quinoline derivatives reveal their potential bioactivity and interactions with various biological targets. This includes their antiproliferative evaluation, highlighting the therapeutic potential of these compounds in cancer research (Tseng et al., 2009).
properties
IUPAC Name |
3-[(2,8-dimethylquinolin-4-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-5-3-8-15-16(9-12(2)18-17(11)15)19-13-6-4-7-14(20)10-13/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPROWNDGFGXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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